molecular formula C10H8BrN B1527716 5-Bromo-1-methylisoquinoline CAS No. 72678-12-7

5-Bromo-1-methylisoquinoline

Cat. No.: B1527716
CAS No.: 72678-12-7
M. Wt: 222.08 g/mol
InChI Key: ZDZILNXMSMJASG-UHFFFAOYSA-N
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Description

5-Bromo-1-methylisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoquinoline ring system. It has a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol.

Synthetic Routes and Reaction Conditions:

  • Bromination of Isoquinoline: One common synthetic route involves the bromination of isoquinoline. This can be achieved by heating isoquinoline hydrochloride with bromine in nitrobenzene, leading to the formation of 5-bromo-isoquinoline.

  • Methylation: The brominated isoquinoline can then be methylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 1-position.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 5-methylisoquinoline.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: 5-Methylisoquinoline.

  • Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-methylisoquinoline has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of brominated isoquinolines on biological systems.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-1-methylisoquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

5-Bromo-1-methylisoquinoline is similar to other brominated isoquinolines, such as 5-bromo-isoquinoline and 5-bromo-1-chloroisoquinoline. its unique combination of a bromine atom and a methyl group at specific positions on the isoquinoline ring system distinguishes it from these compounds. Other similar compounds include:

  • 5-Bromo-isoquinoline

  • 5-Bromo-1-chloroisoquinoline

  • 5-Bromo-6-methylisoquinoline

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Biological Activity

5-Bromo-1-methylisoquinoline is a brominated isoquinoline derivative that has gained attention for its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly due to its interactions with various biological systems and enzymes.

This compound exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. Notably, it acts as an inhibitor of CYP1A2 and CYP2C19, which are crucial for drug metabolism. The inhibition occurs as the compound binds to the active site of these enzymes, preventing the metabolism of substrates, thus influencing drug efficacy and toxicity.

Cellular Effects

The compound has been shown to affect various cellular processes, including:

  • Gene Expression Modulation : It influences transcription factors and signaling pathways, leading to alterations in gene expression.
  • Cell Signaling : this compound can impact signaling molecules within cells, affecting overall cellular metabolism and function.

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and the ability to permeate the blood-brain barrier. This characteristic is essential for its potential therapeutic applications in neurological conditions.

The compound's biochemical properties reveal its role in various reactions:

  • Oxidation Products : It can form quinones and other oxidized derivatives.
  • Reduction Products : It can yield 5-Methylisoquinoline through reduction processes.
  • Substitution Reactions : Various substituted isoquinolines can be produced depending on the nucleophiles used in reactions involving this compound.

Research Applications

This compound has several applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex organic compounds.
  • Biology : The compound is used in studies to investigate the effects of brominated isoquinolines on biological systems.
  • Industry : It finds utility in producing dyes, pigments, and other industrial chemicals.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of isoquinoline derivatives, including this compound. For instance, research indicates that certain isoquinolines may protect against neurodegenerative diseases by inhibiting SARM1 NADase activity, which is implicated in neuronal cell death. The mechanism involves a base-exchange reaction with NAD+, leading to the formation of inhibitory products .

Cytotoxic Effects

Some derivatives of isoquinolines have shown promise in cancer research due to their ability to induce apoptosis in tumor cells. Although specific data on this compound is sparse, its structural similarities with other cytotoxic compounds warrant investigation into its potential anticancer properties.

Comparative Table of Isoquinoline Derivatives

Compound NameStructural FeaturesUnique Properties
This compoundBromine at position 5Exhibits potential neuroprotective effects
7-MethoxyisoquinolineMethoxy group at position 7Known for neuroprotective effects
N-HydroxyisoquinolineHydroxyl group at nitrogenPotential anti-inflammatory properties
1-CarboxamidinoisoquinolineCarboxamidino groupInvestigated for anticancer activity

Properties

IUPAC Name

5-bromo-1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZILNXMSMJASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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